molecular formula C29H35N3O4S2 B4624317 N-(1-ethyl-1H-benzimidazol-2-yl)-2,3,5,6-tetramethyl-N-[(2,3,5,6-tetramethylphenyl)sulfonyl]benzenesulfonamide

N-(1-ethyl-1H-benzimidazol-2-yl)-2,3,5,6-tetramethyl-N-[(2,3,5,6-tetramethylphenyl)sulfonyl]benzenesulfonamide

Cat. No. B4624317
M. Wt: 553.7 g/mol
InChI Key: VXPUACWPLHLMIA-UHFFFAOYSA-N
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Description

N-(1-ethyl-1H-benzimidazol-2-yl)-2,3,5,6-tetramethyl-N-[(2,3,5,6-tetramethylphenyl)sulfonyl]benzenesulfonamide is a useful research compound. Its molecular formula is C29H35N3O4S2 and its molecular weight is 553.7 g/mol. The purity is usually 95%.
The exact mass of the compound N-(1-ethyl-1H-benzimidazol-2-yl)-2,3,5,6-tetramethyl-N-[(2,3,5,6-tetramethylphenyl)sulfonyl]benzenesulfonamide is 553.20689895 g/mol and the complexity rating of the compound is 947. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(1-ethyl-1H-benzimidazol-2-yl)-2,3,5,6-tetramethyl-N-[(2,3,5,6-tetramethylphenyl)sulfonyl]benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-ethyl-1H-benzimidazol-2-yl)-2,3,5,6-tetramethyl-N-[(2,3,5,6-tetramethylphenyl)sulfonyl]benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of derivatives similar to N-(1-ethyl-1H-benzimidazol-2-yl)-2,3,5,6-tetramethyl-N-[(2,3,5,6-tetramethylphenyl)sulfonyl]benzenesulfonamide have been detailed, exploring their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds have shown to exhibit significant biological activities, suggesting their potential for therapeutic applications (Küçükgüzel et al., 2013).

Antimicrobial Activity

Research into metal complexes of benzimidazole-derived sulfonamides has demonstrated antimicrobial activity against a range of bacterial strains, with specific compounds showing promising antibacterial properties. These studies highlight the potential of benzimidazole sulfonamides in combating bacterial infections (Ashraf et al., 2016).

Anticancer Activities

Several studies have focused on the anticancer potential of sulfonamide derivatives, with findings indicating that certain compounds exhibit significant anticancer activity against various cancer cell lines. These derivatives hold promise for the development of new cancer therapies, underscoring the versatility of sulfonamide compounds in medicinal chemistry (Ghorab et al., 2015).

Potential Applications in Photochemistry and Photodynamic Therapy

The exploration of sulfonamide derivatives in photochemistry and as potential agents in photodynamic therapy is an emerging area of interest. Studies have shown that certain sulfonamide compounds exhibit photochromic properties and may serve as effective photosensitizers, offering new avenues for research in light-based therapies and materials science (Ortyl et al., 2002).

properties

IUPAC Name

N-(1-ethylbenzimidazol-2-yl)-2,3,5,6-tetramethyl-N-(2,3,5,6-tetramethylphenyl)sulfonylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H35N3O4S2/c1-10-31-26-14-12-11-13-25(26)30-29(31)32(37(33,34)27-21(6)17(2)15-18(3)22(27)7)38(35,36)28-23(8)19(4)16-20(5)24(28)9/h11-16H,10H2,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPUACWPLHLMIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1N(S(=O)(=O)C3=C(C(=CC(=C3C)C)C)C)S(=O)(=O)C4=C(C(=CC(=C4C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H35N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-ethyl-1H-benzimidazol-2-yl)-2,3,5,6-tetramethyl-N-[(2,3,5,6-tetramethylphenyl)sulfonyl]benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(1-ethyl-1H-benzimidazol-2-yl)-2,3,5,6-tetramethyl-N-[(2,3,5,6-tetramethylphenyl)sulfonyl]benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(1-ethyl-1H-benzimidazol-2-yl)-2,3,5,6-tetramethyl-N-[(2,3,5,6-tetramethylphenyl)sulfonyl]benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(1-ethyl-1H-benzimidazol-2-yl)-2,3,5,6-tetramethyl-N-[(2,3,5,6-tetramethylphenyl)sulfonyl]benzenesulfonamide
Reactant of Route 4
N-(1-ethyl-1H-benzimidazol-2-yl)-2,3,5,6-tetramethyl-N-[(2,3,5,6-tetramethylphenyl)sulfonyl]benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(1-ethyl-1H-benzimidazol-2-yl)-2,3,5,6-tetramethyl-N-[(2,3,5,6-tetramethylphenyl)sulfonyl]benzenesulfonamide
Reactant of Route 6
N-(1-ethyl-1H-benzimidazol-2-yl)-2,3,5,6-tetramethyl-N-[(2,3,5,6-tetramethylphenyl)sulfonyl]benzenesulfonamide

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